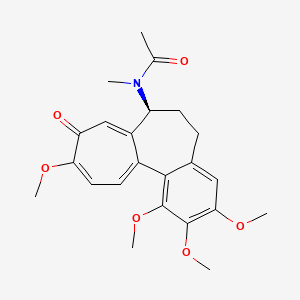

Colchicine, N-methyl-

Übersicht

Beschreibung

“Colchicine, N-methyl-” also known as “Colcemid” or “demecolcine” is a derivative of colchicine . Colchicine is a medication used to treat gout and Behçet’s disease . It is less preferred than nonsteroidal anti-inflammatory drugs (NSAIDs) or steroids for gout. Other uses for colchicine include the management of pericarditis and familial Mediterranean fever . Colchicine is taken by mouth .

Synthesis Analysis

The synthesis of colchicine involves the use of aromatic amino acids, phenylalanine or tyrosine, as the sole starting materials . The seven-membered C-ring is prepared by expansion of an aromatic six-membered ring in a precursor . The bond between the C ring and the benzylic carbon is likely formed by electrophilic aromatic substitution . The bond between the A and C rings would be formed by oxidative coupling of electron-rich aryl precursors . The nitrogen in the C ring amino acid precursor and an a-amino arylpropionic acid are likely incorporated into the structure .

Molecular Structure Analysis

Colchicine exerts its unique action mainly through inhibition of microtubule polymerization . Microtubule polymerization affects a variety of cellular processes including maintenance of shape, signaling, division, migration, and cellular transport .

Chemical Reactions Analysis

Colchicine stops the process of cell division (it is an antimitotic agent) . It inhibits the formation of protein filaments called microtubules, thereby arresting the process in which replicated DNA is divided between daughter cells during cell division .

Physical and Chemical Properties Analysis

Colchicine is a well-known anticancer compound showing antimitotic effect on cells . Its high cytotoxic activity against different cancer cell lines has been demonstrated many times .

Wissenschaftliche Forschungsanwendungen

1. Cell Biology and Mitosis

Colchicine and its derivative, N-deacetyl-N-methyl colchicine (Colcemid), have been extensively used as mitotic inhibitors. Stubblefield and Klevecz (1966) employed Colcemid to obtain synchronized cell populations of Chinese hamster fibroblasts. This treatment facilitated the study of the effects on the fine structure of mitotic cells and resulted in rapid differentiation of centrioles into basal bodies and the subsequent formation of cilia (Stubblefield & Brinkley, 1966). Another study by Aronson and Inoué (1970) demonstrated that exposure of N-methyl derivative of N-desacetyl colchicine to sunlight leads to its photochemical rearrangement, which can potentially reverse the effects of colchicine in living cells (Aronson & Inoué, 1970).

2. Oncology Research

Recent research has explored the potential of colchicine and its analogs as cancer therapies due to their properties of targeting fast dividing cells. A study by Larocque et al. (2014) investigated novel allocolchicine analogues, including N-acetyl-O-methylcolchinol and (S)-3,8,9,10-tetramethoxyallocolchicine, for their anti-cancer properties. These analogues displayed selective pro-death autophagy and necrosis in human cancer cells, suggesting new avenues for cancer treatment research (Larocque et al., 2014).

3. Plant Biology

In plant biology, colchicine is known for its capacity to bind microtubule subunits, thus blocking mitosis. Häntzschel and Weber (2010) highlighted its use in maize breeding for doubling chromosome numbers of haploids, leading to the production of homozygous doubled haploids. However, due to colchicine's toxicity, the study also sought substitutes capable of similar effects with reduced toxicity (Häntzschel & Weber, 2010).

4. Cardiovascular Disease Research

Colchicine has shown potential in cardiovascular disease research. Tardif et al. (2019) conducted a randomized, double-blind trial and found that low-dose colchicine led to a significantly lower risk of ischemic cardiovascular events than placebo. This suggests a potential role for colchicine in the prevention and treatment of cardiovascular diseases (Tardif et al., 2019).

5. Dermatology

Dasgeb et al. (2018) discussed novel applications of colchicine within dermatology. The drug has been used to treat conditions like epidermolysis bullosa acquisita and aphthous stomatitis, indicating its versatility and potential in various dermatological treatments (Dasgeb et al., 2018).

6. Immunology

In the realm of immunology, colchicine has been identified as a potential therapeutic agent due to its effects on inflammation and immune response. Studies like that by Leung et al. (2015) have explored colchicine's mechanisms of action, including its impact on neutrophils and modulation of innate immunity, suggesting its application in various inflammatory conditions (Leung, Hui, & Kraus, 2015).

Wirkmechanismus

Colchicine works by decreasing inflammation via multiple mechanisms . It modulates multiple pro- and anti-inflammatory pathways associated with gouty arthritis . Colchicine prevents microtubule assembly and thereby disrupts inflammasome activation, microtubule-based inflammatory cell chemotaxis, generation of leukotrienes and cytokines, and phagocytosis .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-13(25)24(2)17-9-7-14-11-20(28-4)22(29-5)23(30-6)21(14)15-8-10-19(27-3)18(26)12-16(15)17/h8,10-12,17H,7,9H2,1-6H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZFWPXTSZCLDJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223606 | |

| Record name | Colchicine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-40-5 | |

| Record name | N-Methyl-N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchicine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLCHICINE, N-METHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

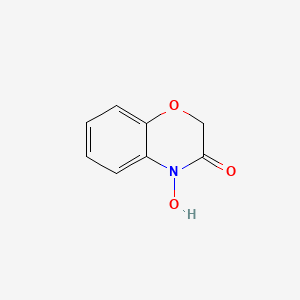

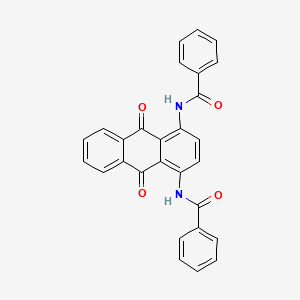

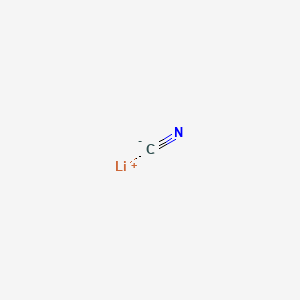

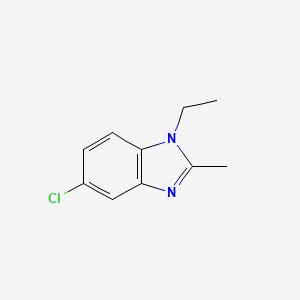

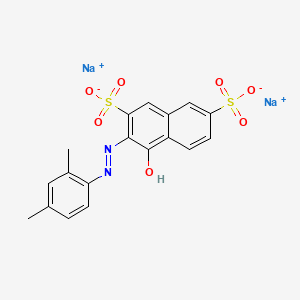

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dimethyl-, 3,9-dioxide](/img/structure/B1604804.png)

![Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-](/img/structure/B1604811.png)